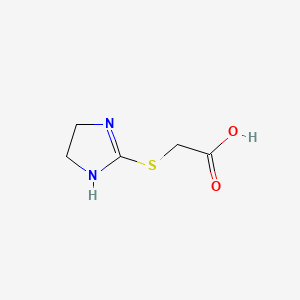

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 g/mol . This compound is characterized by the presence of an imidazole ring, a sulfanyl group, and an acetic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid typically involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction yields the desired product along with some by-products that need to be purified.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives of the original compound.

Substitution: Substituted imidazole derivatives with different functional groups.

Applications De Recherche Scientifique

(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfanyl group can undergo redox reactions, influencing the activity of the target molecules . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Imidazole: A basic five-membered ring structure with two nitrogen atoms.

Thiazole: Similar to imidazole but with a sulfur atom replacing one of the nitrogen atoms.

Histidine: An amino acid containing an imidazole ring, important in biological systems.

Uniqueness: (4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is unique due to the presence of both an imidazole ring and a sulfanyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Activité Biologique

(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C5H8N2O2S, with a molecular weight of 160.2 g/mol. It contains an imidazole ring, a sulfanyl group, and an acetic acid moiety, which contribute to its unique biological properties.

Target Interactions

Imidazole derivatives, including this compound, interact with various biological targets, leading to a wide range of pharmacological effects:

- Antibacterial Activity : Effective against various bacterial strains.

- Antimycobacterial Activity : Potential use in treating tuberculosis.

- Anti-inflammatory Effects : May reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antitumor Properties : Exhibits cytotoxic effects on cancer cells.

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling : Modulates pathways involved in cell proliferation and apoptosis.

- Redox Reactions : Functions as an antioxidant, scavenging free radicals and reducing oxidative stress.

Pharmacokinetics

The solubility of this compound in polar solvents enhances its bioavailability. Its pharmacokinetic profile indicates rapid absorption and distribution in biological systems, making it suitable for therapeutic applications.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Antimycobacterial | Active against Mycobacterium tuberculosis | |

| Anti-inflammatory | Reduces cytokine production | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Antitumor Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. The IC50 values for different cell lines were found to be promising, indicating its potential as an anticancer drug candidate.

Study 3: Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imidazole | Basic structure with two nitrogen atoms | Limited antibacterial activity |

| Thiazole | Contains sulfur instead of nitrogen | Antifungal properties |

| Histidine | Amino acid with imidazole ring | Involved in enzymatic reactions |

This compound stands out due to its specific combination of structural features that confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Propriétés

Numéro CAS |

34283-85-7 |

|---|---|

Formule moléculaire |

C5H9ClN2O2S |

Poids moléculaire |

196.66 g/mol |

Nom IUPAC |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C5H8N2O2S.ClH/c8-4(9)3-10-5-6-1-2-7-5;/h1-3H2,(H,6,7)(H,8,9);1H |

Clé InChI |

IBXKMJZFVHYXRS-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)SCC(=O)O |

SMILES canonique |

C1CN=C(N1)SCC(=O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.